molecular formula C61H88O8 B1587939 Hop, Humulus lupulus, ext. CAS No. 8060-28-4

Hop, Humulus lupulus, ext.

Cat. No.: B1587939
CAS No.: 8060-28-4
M. Wt: 949.3 g/mol
InChI Key: WOFBPYVSLWNDPQ-QRWYWQJBSA-N
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Description

Hop, Humulus lupulus, ext. is derived from the female flowers (cones) of the hop plant, Humulus lupulus. It is widely known for its use in the brewing industry, where it imparts bitterness, flavor, and aroma to beer. Beyond brewing, hops extract has been recognized for its medicinal properties, including sedative, anti-inflammatory, and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hop, Humulus lupulus, ext. is typically produced through various extraction methods. The most common methods include:

    Solvent Extraction: This involves treating hops with a solvent, such as ethanol or methanol, followed by evaporation to obtain the extract.

    Steam Distillation: Steam is passed through hops to extract essential oils.

    Supercritical CO2 Extraction: This advanced method uses supercritical carbon dioxide to extract hop components.

Industrial Production Methods

In industrial settings, hops extract is produced on a large scale using supercritical CO2 extraction due to its efficiency and ability to produce high-quality extracts. This method involves using high-pressure CO2 to extract the desired compounds from hops, resulting in a concentrated extract that is easy to store and transport .

Chemical Reactions Analysis

Types of Reactions

Hop, Humulus lupulus, ext. undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The bioactive compounds in hops extract, such as xanthohumol and alpha acids, exert their effects through various molecular targets and pathways:

Properties

IUPAC Name

3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one;(4E,8E)-4,8-dimethylbicyclo[7.2.0]undeca-1,4,8-triene;3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpent-1-en-2-yl)cyclohexa-2,4-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4.C22H32O4.C13H18/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6;1-13(2)8-9-17-19(23)18(16(7)12-15(5)6)21(25)22(26,20(17)24)11-10-14(3)4;1-10-4-3-5-11(2)13-9-8-12(13)7-6-10/h9,11-12,19,28-29H,10,13-15H2,1-8H3;8,10,15,23-24,26H,7,9,11-12H2,1-6H3;4,7H,3,5-6,8-9H2,1-2H3/b;;10-4+,12-7?,13-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFBPYVSLWNDPQ-HCLWIVLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC2=CCC(=CCC1)C.CC(C)CC(=C)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O.CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\2/CCC2=CC/C(=C/CC1)/C.CC(C)CC(=C)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O.CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

949.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8060-28-4
Record name Hop, Humulus lupulus, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hop, Humulus lupulus, ext.
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